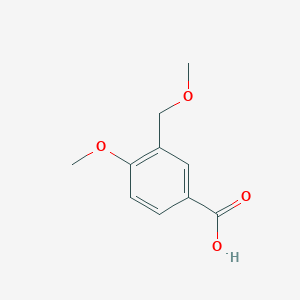

4-Methoxy-3-(methoxymethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-6-8-5-7(10(11)12)3-4-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOPJIXIDQXANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396368 | |

| Record name | 4-methoxy-3-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91061-77-7 | |

| Record name | 4-methoxy-3-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-(methoxymethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Methoxy-3-(methoxymethyl)benzoic acid. Due to the limited availability of experimentally determined data for this specific compound, this document presents computed properties and outlines detailed, standardized experimental protocols for the determination of key physical characteristics. This approach provides a robust framework for researchers to characterize this compound in a laboratory setting.

Chemical Identity

The subject of this guide is this compound, a substituted aromatic carboxylic acid. Its unique substitution pattern, featuring both a methoxy and a methoxymethyl group on the benzoic acid core, makes it a compound of interest for various research and development applications.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 91061-77-7[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₄[2][3][4][6] |

| Molecular Weight | 196.20 g/mol [2][4][6] |

| Canonical SMILES | COCC1=C(C=CC(=C1)C(=O)O)OC[3] |

| InChI Key | DTOPJIXIDQXANP-UHFFFAOYSA-N |

Physical Properties (Computed Data)

| Property | Predicted Value | Reference |

| Molecular Weight | 196.20 g/mol | [2][4][6] |

| XLogP3 | 1.1 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Exact Mass | 196.07355886 Da | [6] |

| Monoisotopic Mass | 196.07355886 Da | [6] |

| Topological Polar Surface Area | 55.8 Ų | [6] |

| Heavy Atom Count | 14 | [6] |

| Complexity | 193 | [6] |

For comparison, the related compound 4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) has a reported melting point of 123 °C and a predicted pKa of 4.19.[7]

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the primary physical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow to 1-2°C per minute near the expected melting point).

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first liquid droplet appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for purification, formulation, and designing reaction conditions.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% w/v HCl, 5% w/v NaOH, 5% w/v NaHCO₃, and a representative organic solvent like ethanol or acetone.

-

Procedure:

-

Approximately 20-30 mg of the compound is placed into a series of small test tubes.

-

To each tube, 1 mL of a solvent is added incrementally with vigorous shaking after each addition.

-

The compound is deemed "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.

-

-

Acid-Base Characterization:

-

Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group. Carboxylic acids are typically soluble in both, while phenols are generally soluble in NaOH but not the weaker base, NaHCO₃.

-

Solubility in 5% HCl suggests the presence of a basic functional group (e.g., an amine).

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration Procedure: The basic titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, which is the point where half of the acid has been neutralized by the base. At this point, pH = pKa.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate logical workflows relevant to the characterization of this compound.

Caption: General workflow for the physical and chemical characterization of a compound.

Caption: Decision tree for determining the acid-base character of a compound via solubility.

References

- 1. scbt.com [scbt.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound [biogen.es]

- 4. 4-Methoxy-3-(methoxymethyl)benzoic acid_91061-77-7_Hairui Chemical [hairuichem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C10H12O4 | CID 3784052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]

4-Methoxy-3-(methoxymethyl)benzoic acid chemical structure and analysis

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzoic acid: Structure, Analysis, and Potential Applications

Introduction

This compound is a substituted aromatic carboxylic acid. As a member of the benzoic acid derivative family, it holds potential interest for researchers in medicinal chemistry and materials science. Benzoic acid and its derivatives are recognized for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, making them valuable scaffolds in drug discovery.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthesis of this compound. It also explores the known biological activities of structurally similar compounds to infer its potential applications and guide future research.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized below. The structure consists of a benzoic acid core substituted with a methoxy group at the C4 position and a methoxymethyl group at the C3 position.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 91061-77-7 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |

| Molecular Weight | 196.20 g/mol | [2] |

| Canonical SMILES | COCC1=C(C=CC(=C1)C(=O)O)OC | [2] |

| InChI | InChI=1S/C10H12O4/c1-13-6-8-5-7(10(11)12)3-4-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | [2] |

| InChIKey | DTOPJIXIDQXANP-UHFFFAOYSA-N | [2] |

Physicochemical and Computed Properties

The following table details the computed physicochemical properties of this compound, which are valuable for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| XLogP3 | 1.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 196.07355886 Da | [2] |

| Monoisotopic Mass | 196.07355886 Da | [2] |

| Topological Polar Surface Area | 55.8 Ų | [2] |

| Heavy Atom Count | 14 | [2] |

Synthesis

While specific literature detailing the synthesis of this compound is scarce, a plausible route can be proposed based on established organic chemistry principles, specifically the Williamson ether synthesis, which is a type of nucleophilic substitution (SN2) reaction.[4][5] A logical precursor would be methyl 4-hydroxy-3-(hydroxymethyl)benzoate, which would undergo selective protection and subsequent alkylation steps. A more direct, analogous procedure involves the reaction of a bromomethyl-substituted benzoic acid with a methoxide nucleophile.[4]

Experimental Protocol: Proposed Synthesis

This protocol is adapted from the synthesis of the structurally similar 4-(methoxymethyl)benzoic acid.[4][5]

-

Preparation of Nucleophile: Dissolve potassium hydroxide (1.1 equivalents) in methanol (a suitable volume) in a round-bottomed flask equipped with a magnetic stirrer to generate the potassium methoxide nucleophile.

-

Reaction: Add 4-(bromomethyl)-3-methoxybenzoic acid (1.0 equivalent) to the methanolic solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for a duration determined by reaction monitoring (e.g., 1-3 hours), using TLC to track the consumption of the starting material.

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the methanol using a rotary evaporator.

-

Workup: Dissolve the resulting solid residue in deionized water. Carefully acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic (as indicated by pH paper), which will precipitate the carboxylic acid product.

-

Purification: Collect the crude solid product by vacuum filtration. Wash the solid with a non-polar solvent like hexane to remove organic impurities. Further purify the product by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

-

Drying: Dry the purified crystalline solid under vacuum to obtain the final product. The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, MS).

Spectroscopic Analysis

Publicly available, empirically determined spectroscopic data for this compound is limited. However, analysis of its structure allows for the prediction of key spectral features. For reference, data from related compounds are often used. For example, the IR spectrum of a benzoic acid derivative typically shows a very broad O-H stretching band from the carboxylic acid (~3300-2500 cm⁻¹) and a strong C=O stretching band (~1700 cm⁻¹).[5] The ¹H NMR spectrum would be expected to show distinct signals for the two different methoxy protons, the methylene protons, and the aromatic protons.

Biological Activity and Potential Applications

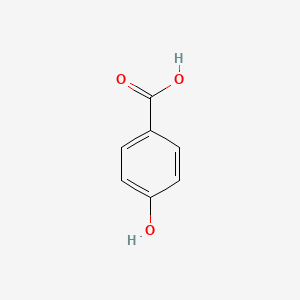

While direct studies on this compound are not widely published, research on the closely related compound 4-methoxy-3-(methoxymethyl) phenol , isolated from medicinal plants like Calotropis gigantea and Hygrophila auriculata, provides significant insight into its potential bioactivity.[6]

These studies have demonstrated that 4-methoxy-3-(methoxymethyl) phenol possesses both antimicrobial and anti-inflammatory properties. The antimicrobial activity was found to be effective against a range of pathogenic bacteria and fungi.[6]

| Organism | Type | Activity | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Active | [6] |

| Bacillus subtilis | Gram-positive Bacteria | Active | [6] |

| Escherichia coli | Gram-negative Bacteria | Active | [6] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Active | [6] |

| Candida albicans | Fungus | Active | [6] |

The structural similarity between this active phenol and the target benzoic acid—differing only by a hydroxyl versus a carboxyl group at the C1 position—strongly suggests that this compound is a promising candidate for similar biological screening.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-(methoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 4-Methoxy-3-(methoxymethyl)benzoic acid. The synthesis involves a four-step process commencing from the readily available starting material, 3-hydroxy-4-methylbenzoic acid. Each step is detailed with established experimental protocols, and all quantitative data is summarized for clarity.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step reaction sequence:

-

Esterification and Methylation: The process begins with the simultaneous esterification of the carboxylic acid and methylation of the hydroxyl group of 3-hydroxy-4-methylbenzoic acid to yield methyl 3-methoxy-4-methylbenzoate.

-

Side-Chain Bromination: The methyl group at the 4-position of the benzene ring is then selectively brominated to afford methyl 4-(bromomethyl)-3-methoxybenzoate.

-

Nucleophilic Substitution: A nucleophilic substitution reaction is employed to convert the bromomethyl group into a methoxymethyl group, yielding methyl 4-methoxy-3-(methoxymethyl)benzoate.

-

Saponification: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid, this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 | Esterification & Methylation | 3-Hydroxy-4-methylbenzoic acid | Dimethyl sulfate, KOH | Methyl 3-methoxy-4-methylbenzoate | ~97% | >99.5 (GC) |

| 2 | Side-Chain Bromination | Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide (NBS) | Methyl 4-(bromomethyl)-3-methoxybenzoate | 90-95% | Not specified |

| 3 | Nucleophilic Substitution | Methyl 4-(bromomethyl)-3-methoxybenzoate | KOH, Methanol | Methyl 4-methoxy-3-(methoxymethyl)benzoate | ~72% | Not specified |

| 4 | Saponification | Methyl 4-methoxy-3-(methoxymethyl)benzoate | NaOH, Methanol/H₂O | This compound | ~97% | Not specified |

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-methoxy-4-methylbenzoate

This procedure is adapted from the methylation of hydroxybenzoic acids.[1]

-

Materials:

-

3-hydroxy-4-methylbenzoic acid (0.37 mol)

-

Potassium hydroxide (KOH) (1.0 mol)

-

Dimethyl sulfate (1.16 mol)

-

Water

-

-

Procedure:

-

Dissolve 3-hydroxy-4-methylbenzoic acid and potassium hydroxide in water in a suitable reaction vessel.

-

At 40°C, add dimethyl sulfate dropwise over approximately 3 hours. Maintain the pH of the reaction mixture between 10.8 and 11 by the addition of a KOH solution.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Separate the resulting ester, wash with water, and dry under a vacuum.

-

Step 2: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate

This protocol is based on the side-chain bromination of methyl 4-methyl-3-methoxybenzoate.[2][3]

-

Materials:

-

Methyl 3-methoxy-4-methylbenzoate (0.1 mol)

-

N-Bromosuccinimide (NBS) (0.105 mol)

-

Chlorobenzene (150 ml)

-

-

Procedure:

-

In a reaction flask, combine methyl 3-methoxy-4-methylbenzoate and N-bromosuccinimide in chlorobenzene.

-

Expose the mixture to a UV immersion lamp at a temperature of 0 to 5°C for 4 hours.

-

After the reaction, extract the mixture with 150 ml of water.

-

Dry the organic layer with sodium sulfate, filter, and concentrate under a vacuum to obtain the crude product.

-

Recrystallize the crude product from an n-heptane/ethyl acetate mixture (2:1 ratio) to yield colorless crystals of methyl 4-(bromomethyl)-3-methoxybenzoate.

-

Step 3: Synthesis of Methyl 4-methoxy-3-(methoxymethyl)benzoate

This procedure is an adaptation of the synthesis of 4-methoxymethylbenzoic acid from its bromomethyl precursor.[4][5]

-

Materials:

-

Methyl 4-(bromomethyl)-3-methoxybenzoate

-

Potassium hydroxide (KOH)

-

Methanol

-

-

Procedure:

-

Prepare a solution of potassium hydroxide in methanol in a round-bottomed flask equipped with a reflux condenser.

-

Add methyl 4-(bromomethyl)-3-methoxybenzoate to the methanolic KOH solution.

-

Heat the mixture to a gentle reflux and maintain for approximately 45 minutes.

-

After cooling, evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate eluent system to isolate methyl 4-(methoxymethyl)benzoate.[5]

-

Step 4: Synthesis of this compound

This final step is a standard saponification of a methyl ester to a carboxylic acid.[6]

-

Materials:

-

Methyl 4-methoxy-3-(methoxymethyl)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

1N Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve methyl 4-methoxy-3-(methoxymethyl)benzoate in methanol.

-

Add a solution of sodium hydroxide in water to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 4 with a 1N HCl solution.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.

-

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

Caption: Key chemical transformations in the synthesis pathway.

References

- 1. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 2. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzoic acid (CAS: 67003-50-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-(methoxymethyl)benzoic acid, a substituted benzoic acid derivative with potential applications in organic synthesis and drug discovery. This document collates available physicochemical data, details a known synthetic protocol, and explores its potential role in pharmaceutical development based on patent literature and comparative analysis with structurally related compounds.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its chemical structure features a benzoic acid core with a methoxy and a methoxymethyl substituent on the aromatic ring. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 67003-50-3 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | White powder/solid | [1][3] |

| Purity | ≥97% | [1] |

| Storage | Room temperature | [1] |

Synthesis of this compound

While various synthetic routes may exist, a common laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol or benzyl chloride. The following is a representative experimental protocol based on analogous chemical transformations.

Experimental Protocol: Oxidation of 3-nitro-4-methoxy benzyl alcohol/chloride

This protocol describes the synthesis of a structurally related compound, 3-nitro-4-methoxybenzoic acid, and can be adapted for the synthesis of the target molecule by starting with the appropriate 4-methoxy-3-(methoxymethyl)benzyl precursor.

Materials:

-

3-nitro-4-methoxy benzyl chloride or 3-nitro-4-methoxy benzyl alcohol

-

Nitric acid solution (10-70% mass concentration)

Procedure:

-

Add 3-nitro-4-methoxy benzyl chloride or 3-nitro-4-methoxy benzyl alcohol to a nitric acid solution with a mass concentration of 10-70%.

-

Carry out the oxidation reaction at a temperature of 0-110 °C and a pressure of 0-2 MPa.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the product, 3-nitro-4-methoxybenzoic acid, can be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

This method is reported to have a high product yield and is environmentally friendly as it avoids the generation of waste residues.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid and a methoxymethyl group, allows for diverse chemical modifications.

A United States Patent (US9452980B2) describes the use of 4-methoxymethyl-benzoic acid (CAS 67003-50-3) in the synthesis of substituted benzamides.[4] These compounds have shown affinity for trace amine-associated receptors (TAARs), particularly TAAR1, suggesting their potential for treating a range of disorders including depression, anxiety, schizophrenia, Parkinson's disease, and metabolic disorders like diabetes and obesity.[5]

Experimental Workflow: Synthesis of Substituted Benzamides

The following is a generalized workflow for the synthesis of a substituted benzamide, as described in the patent literature, using this compound as a starting material.[4]

Caption: A generalized workflow for the synthesis and evaluation of substituted benzamides.

Comparative Biological Activity

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, by examining the activities of structurally related benzoic acid derivatives, we can infer its potential biological profile.

Studies on various methoxy- and hydroxy-substituted benzoic acids have revealed a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7][8] The specific nature and position of the substituents on the aromatic ring play a crucial role in determining the compound's efficacy.[7] For instance, the antioxidant activity of benzoic acid derivatives is influenced by the presence of hydroxyl and methoxy groups.[7]

Furthermore, derivatives of 2-(4-methoxyphenoxymethyl)benzoic acid have been synthesized and shown to possess antimicrobial effects against various bacterial and fungal strains.[9] This suggests that the presence of a methoxy group and a substituted side chain on the benzoic acid scaffold can contribute to antimicrobial activity.

Potential Signaling Pathway Modulation

While no studies have directly investigated the effect of this compound on specific signaling pathways, research on other substituted benzoic acids provides some insights into potential mechanisms of action.

For example, certain N-benzimidazole-derived carboxamides with methoxy and hydroxy substitutions have demonstrated antiproliferative activity in cancer cell lines, although the exact signaling pathways were not fully elucidated.[6] The structural similarity of these compounds to derivatives of our target molecule suggests that it could potentially interfere with cell proliferation pathways.

Based on the potential applications in neurological and metabolic disorders as suggested by patent literature, it is plausible that derivatives of this compound could modulate signaling pathways involving neurotransmitter receptors or metabolic regulators. The following diagram illustrates a hypothetical signaling pathway that could be influenced by a TAAR1 agonist, a potential downstream effect of compounds synthesized from the target molecule.

Caption: Hypothetical TAAR1 signaling pathway potentially modulated by derivatives.

Disclaimer: This diagram is speculative and based on the known signaling of TAAR1. Direct experimental evidence for the modulation of this pathway by derivatives of this compound is not available.

Safety and Handling

According to available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound (CAS 67003-50-3) is a valuable chemical intermediate with demonstrated utility in the synthesis of pharmacologically active compounds. While direct research on its biological activities and mechanisms of action is currently limited, its role as a precursor in the development of potential therapeutics for neurological and metabolic disorders highlights its importance for the drug discovery and development community. Further investigation into the biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newblue.lookchem.com [newblue.lookchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US9452980B2 - Substituted benzamides - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data for 4-Methoxy-3-(methoxymethyl)benzoic acid: A Search for Experimental Data

An extensive search for experimental spectroscopic data (NMR, IR, MS) for 4-Methoxy-3-(methoxymethyl)benzoic acid has been conducted. Despite a thorough review of available scientific databases and literature, no specific experimental spectra for this compound could be located.

The identity of this compound is confirmed in chemical databases such as PubChem, which provides its molecular formula (C₁₀H₁₂O₄) and molecular weight (196.20 g/mol ). However, these entries do not include publicly available experimental NMR, IR, or Mass Spectrometry data. The search results consistently yielded spectroscopic information for structurally related but distinct molecules, including 4-methoxybenzoic acid and 4-(methoxymethyl)benzoic acid, which are not the target compound of this guide.

Due to the absence of the required experimental data, it is not possible to proceed with the creation of the in-depth technical guide as requested. The core requirements of data presentation in structured tables and detailed experimental protocols cannot be fulfilled without the foundational spectroscopic information. Similarly, a meaningful visualization of signaling pathways or experimental workflows directly related to the spectroscopic analysis of this compound cannot be generated.

Further research or de novo synthesis and characterization would be necessary to obtain the NMR, IR, and MS data for this compound.

For researchers, scientists, and drug development professionals interested in this specific molecule, the following steps would be recommended:

-

Chemical Synthesis: Synthesize this compound through an appropriate synthetic route.

-

Spectroscopic Analysis: Upon successful synthesis and purification, the compound would need to be analyzed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be essential to elucidate the chemical structure and confirm the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

-

-

Data Reporting: The obtained spectra would then need to be processed, analyzed, and reported, forming the basis for a comprehensive technical guide.

Below is a generalized workflow for acquiring and analyzing such spectroscopic data, presented as a conceptual diagram.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility Profile of 4-Methoxy-3-(methoxymethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility profile of 4-Methoxy-3-(methoxymethyl)benzoic acid (CAS No. 91061-77-7) in various organic solvents. Given the limited publicly available solubility data for this specific compound, this document outlines standardized experimental protocols and data presentation formats to enable researchers to generate, record, and interpret reliable solubility data. Adherence to these methodologies will ensure consistency and comparability of results across different laboratory settings.

Introduction

This compound is a substituted benzoic acid derivative. Understanding its solubility in a range of organic solvents is critical for various stages of drug development, including formulation, purification, and the design of synthetic routes. Solubility data informs solvent selection for crystallization, chromatography, and the preparation of solutions for in vitro and in vivo studies. This guide details the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility, followed by robust analytical techniques for concentration measurement.

Experimental Protocols

The following protocols describe the necessary steps to accurately determine the solubility of this compound.

2.1. Materials and Equipment

-

Compound: this compound (purity ≥ 96%)[1]

-

Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C and/or 37 °C).

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the chosen solvent).

-

Volumetric flasks and pipettes.

-

Centrifuge (optional).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

-

2.2. Equilibrium Shake-Flask Method

The shake-flask method is a widely used technique to determine the thermodynamic solubility of a compound.[2] The procedure involves equilibrating an excess amount of the solid compound with the solvent of interest until the solution is saturated.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[2] The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

2.3. Analytical Quantification

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of organic acids.

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is suitable.

-

Mobile Phase: A common mobile phase for aromatic carboxylic acids is a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH) and an organic modifier like acetonitrile or methanol.[3][4]

-

Detection: The UV detector wavelength should be set to the absorbance maximum (λmax) of this compound. For benzoic acid derivatives, this is typically in the range of 230-280 nm.[5][6]

-

Calibration: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

-

Analysis: Inject the diluted filtrate and determine its concentration by comparing its peak area to the calibration curve.

2.3.2. UV-Vis Spectroscopy

For a more rapid analysis, UV-Vis spectroscopy can be employed, provided no other components in the solution absorb at the analytical wavelength.

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).[5]

-

Calibration: Prepare a series of standard solutions of the compound in the same solvent. Measure the absorbance of each standard at the determined λmax and create a calibration curve by plotting absorbance versus concentration, which should adhere to the Beer-Lambert law.[5]

-

Analysis: Measure the absorbance of the diluted filtrate and use the calibration curve to determine the concentration.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a recommended format for presenting the experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | 25.0 | HPLC-UV | ||

| e.g., Acetone | 25.0 | HPLC-UV | ||

| e.g., Ethyl Acetate | 25.0 | UV-Vis | ||

| e.g., Methanol | 37.0 | HPLC-UV | ||

| e.g., Acetonitrile | 37.0 | HPLC-UV |

Note: The molar mass of this compound (C10H12O4) is 196.20 g/mol .

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. enamine.net [enamine.net]

- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 4. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pubs.rsc.org [pubs.rsc.org]

The Multifaceted Biological Activities of Substituted Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction

Substituted benzoic acid derivatives represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The foundational structure, consisting of a benzene ring attached to a carboxylic acid group, serves as a privileged scaffold for the development of novel therapeutic agents. The strategic placement of various substituents on the aromatic ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides an in-depth exploration of the diverse biological activities of substituted benzoic acid derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new pharmaceuticals.

The versatility of the benzoic acid scaffold is underscored by its presence in a wide array of biologically active compounds.[1] Modifications to the core structure, particularly concerning the type, number, and position of functional groups, have been shown to significantly impact the pharmacological profile of the resulting molecules.[2] This guide will delve into the structure-activity relationships (SAR) that govern these effects, summarize key quantitative data, and provide detailed experimental protocols for the evaluation of these compounds.

Antimicrobial Activity

Substituted benzoic acid derivatives have long been recognized for their antimicrobial properties.[3] Their mechanism of action often involves the disruption of cellular processes due to their acidic nature and interactions with microbial enzymes and membranes.[3] The effectiveness of these derivatives is highly dependent on the nature and position of the substituents on the benzene ring.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various substituted benzoic acid derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC). A selection of these findings is presented below to facilitate comparison.

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |

| Benzoic Acid | E. coli O157 | 1000 | [4] |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | E. coli O157 | 1000 | [4] |

| 2-Chlorobenzoic Acid Derivative (Compound 6) | E. coli | pMIC(ec)=2.27 µM/ml | [5] |

| 4-Piperidin-1-yl-benzoic acid hydrazone (Bc3) | Pseudomonas aeruginosa, Candida albicans | - (Inhibition zone 11-16 mm) | [6] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a₇) | B. subtilis, S. aureus | 0.17 mM, 0.50 mM | [7] |

| N-acyl-α-amino acid (Compound 3) | Enterococcus faecium E5 | - (Inhibition zone 15 mm) | [8] |

| 1,3-oxazol-5(4H)-one (Compound 4) | S. aureus, B. subtilis | 125 | [8] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.[2]

Materials:

-

Test compounds (substituted benzoic acid derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: The test compounds are serially diluted in the appropriate broth within the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Substituted benzoic acid derivatives have demonstrated significant anti-inflammatory potential, often through the modulation of inflammatory pathways.[9] For instance, certain derivatives have been identified as potent antagonists of the P2Y14 receptor, which plays a role in the inflammatory process.[10]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of benzoic acid derivatives is often evaluated by their ability to inhibit protein denaturation or reduce edema in animal models.

| Compound/Derivative | Assay | Activity | Reference |

| 3-Amide benzoic acid derivative (16c) | P2Y14 Receptor Antagonism | IC50 = 1.77 nM | [10] |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Edema inhibition 48.9–63.1% | [11] |

| Flavone derivatives from Melicope semecarpifolia | Superoxide anion generation and elastase release inhibition | IC50 < 4 µg/mL | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[11]

Materials:

-

Test compounds

-

Carrageenan solution (1% w/v in saline)

-

Wistar rats or other suitable animal models

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compound is administered to the animals, typically via oral or intraperitoneal injection, at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

-

Induction of Edema: After a specific time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan is given into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Anticancer Activity

The search for novel anticancer agents is a critical area of pharmaceutical research. Substituted benzoic acid derivatives have emerged as a promising class of compounds with cytotoxic effects against various cancer cell lines.[13][14] Their mechanisms of action can be diverse, including the inhibition of histone deacetylases (HDACs) and the modulation of key signaling pathways.[15]

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.[16]

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 µM | [17] |

| 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivative (Compound 9) | HeLa (Cervical) | 10 µM | [17] |

| Quinazolinone derivative (Compound 8) | MCF-7 (Breast) | 100 µM/ml | [17] |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 and HCT-15 (Colorectal) | Reduces HDAC activity by 70% and 68% respectively | [15] |

| Benzoic Acid | MG63, CRM612, A673 (Bone, Lung) | Lowest IC50 values compared to control | [18] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of chemical compounds on cancer cell lines.[16]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted benzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT reagent is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[16]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which substituted benzoic acid derivatives exert their biological effects is crucial for rational drug design. These compounds can modulate various signaling pathways involved in cell growth, inflammation, and survival.

Caption: Simplified signaling pathways targeted by substituted benzoic acid derivatives.

The discovery and development of new drugs based on the benzoic acid scaffold typically follow a structured workflow.

Caption: General experimental workflow for drug discovery with benzoic acid derivatives.

Conclusion

Substituted benzoic acid derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, makes them highly attractive scaffolds for medicinal chemists. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation, is paramount for the successful design and optimization of novel drug candidates based on this versatile chemical framework. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for new and improved treatments for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence and Isolation of Methoxybenzoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological pathways of methoxybenzoic acid isomers: 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid). These compounds are of significant interest due to their diverse biological activities, including antiseptic, anti-inflammatory, and antioxidant properties.[1][2] This guide is intended to serve as a valuable resource for professionals in research, and drug development, offering detailed methodologies and insights into these versatile aromatic compounds.

Natural Occurrence of Methoxybenzoic Acid Compounds

Methoxybenzoic acids are found in a variety of natural sources, including plants, and are also products of microbial metabolism. Their presence in the plant kingdom often contributes to the aroma and defense mechanisms of the species.

2-Methoxybenzoic Acid (o-Anisic Acid): This isomer has been identified in several plant species. Notably, it is a known constituent of Desmos chinensis and Origanum minutiflorum.[3][4] It has also been detected in various other foods, such as adzuki beans (Vigna angularis), Malabar spinach (Basella alba), kombu (Saccharina japonica), medlars (Mespilus germanica), and walnuts (Juglans).[5]

3-Methoxybenzoic Acid (m-Anisic Acid): The meta-isomer is found in the plant kingdom, with confirmed presence in Pseudolarix amabilis and Larix kaempferi.[6][7] It is also recognized as a human urinary metabolite.[6]

4-Methoxybenzoic Acid (p-Anisic Acid): Also known as anisic acid, this is the most commonly occurring isomer in nature. It is a well-documented component of anise (Pimpinella anisum), fennel (Foeniculum vulgare), and star anise (Illicium verum).[1][8][9] Vanilla (Vanilla planifolia) is another significant botanical source.[1] It has also been reported in Rhododendron dauricum and Aconitum forrestii.[10] Furthermore, anisic acid is a known metabolite produced by the yeast Saccharomyces cerevisiae.[10]

Data Presentation: Quantitative Occurrence

The concentration of methoxybenzoic acids in natural sources can vary depending on the plant species, geographical location, harvesting time, and the specific part of the plant analyzed. The following tables summarize the available quantitative data.

Table 1: Quantitative Occurrence of 4-Methoxybenzoic Acid in Plant Sources

| Natural Source | Plant Part | Compound | Concentration | Analytical Method |

| Vanilla planifolia (Cured Beans) | Bean | p-Hydroxybenzoic acid* | 0.38 ± 0.05 g/100 g dry matter | HPLC |

| Foeniculum vulgare (Fennel) | Seed | Benzaldehyde, 4-methoxy-** | 8.01% of methanolic extract | GC-MS |

| Rosaceae Family Plants*** | Leaf | p-Anisic acid | 0.334–3.442 mg/g dry weight | Not Specified |

| Pimpinella anisum (Anise) | Seed | 4-(β-d-glucopyranosyloxy) benzoic acid**** | Present | Not Specified |

* Note: Data for p-hydroxybenzoic acid is provided as a related compound found in vanilla; specific quantitative data for 4-methoxybenzoic acid was not available in the cited literature.[1] ** Note: This compound is listed as "Benzaldehyde, 4-methoxy-" in the source, which may be a typographical error for 4-methoxybenzoic acid given the context of other identified phenolic acids.[1] *** Note: Tarragon (Artemisia dracunculus), which belongs to the Asteraceae family, was included in this data, providing a general range for p-anisic acid.[1] **** Note: This is a glycoside of a related benzoic acid, indicating the presence of similar structures in anise.[1]

Quantitative data for 2-methoxybenzoic acid and 3-methoxybenzoic acid in their respective natural sources is not extensively reported in the available literature.

Experimental Protocols: Isolation and Purification

The isolation and purification of methoxybenzoic acids from natural sources are crucial for their characterization and further application. The following protocols are generalized methodologies based on established scientific practices.

General Protocol for Extraction of Methoxybenzoic Acids from Plant Material

This protocol describes a general procedure for the extraction of methoxybenzoic acids and other phenolic compounds from dried plant material using ultrasonic-assisted extraction.

Objective: To extract phenolic compounds, including methoxybenzoic acids, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., anise seeds, fennel seeds, Desmos chinensis leaves)

-

Methanol or Ethanol (70-80% aqueous solution)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper (e.g., Whatman No. 1)

Procedure:

-

Sample Preparation: Weigh approximately 10 g of the dried and finely powdered plant material.

-

Extraction:

-

Separation:

-

Concentration:

-

Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the solvent is removed.[1]

-

-

Storage: Store the resulting crude extract at -20°C for further analysis and purification.[1]

Protocol for Purification by Acid-Base Extraction

This protocol is particularly useful for separating acidic compounds like methoxybenzoic acids from neutral or basic impurities in the crude extract.

Objective: To purify methoxybenzoic acids from a crude extract.

Materials:

-

Crude extract containing methoxybenzoic acid

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Concentrated Hydrochloric acid (HCl)

-

Separatory funnel

-

Beakers and flasks

-

pH paper or pH meter

Procedure:

-

Dissolution: Dissolve the crude extract in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

-

Extraction:

-

Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.

-

Stopper the funnel, invert, and vent frequently. Shake thoroughly to allow the methoxybenzoic acid to react and form its water-soluble sodium salt.

-

-

Separation:

-

Allow the layers to separate. The aqueous layer will contain the sodium salt of the methoxybenzoic acid.

-

Drain the lower aqueous layer into a clean flask.

-

Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.

-

-

Regeneration:

-

Cool the combined aqueous extracts in an ice bath.

-

Carefully acidify with a strong acid (e.g., concentrated HCl) while stirring until the methoxybenzoic acid precipitates out of the solution (typically pH 2-3).

-

-

Isolation:

-

Collect the precipitated methoxybenzoic acid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water to remove any remaining salts.

-

-

Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of methoxybenzoic acids in a plant extract using HPLC with a Diode Array Detector (DAD).

Objective: To separate and quantify methoxybenzoic acids in a prepared plant extract.

Materials and Equipment:

-

HPLC system with a DAD detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Methanol (HPLC grade)

-

Water (HPLC grade) with 0.1% Formic acid or Acetic acid

-

Methoxybenzoic acid analytical standards (for all three isomers)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of each methoxybenzoic acid isomer standard in methanol (e.g., 1 mg/mL).

-

From the stock solutions, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.[1]

-

-

Sample Preparation:

-

Dissolve a known amount of the crude plant extract in the mobile phase to a suitable concentration (e.g., 10 mg/mL).[1]

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A: Water with 0.1% formic acid; B: Methanol.

-

Gradient: Start with 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at the maximum absorbance of methoxybenzoic acids (approximately 254 nm).[1]

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solution.

-

Identify the methoxybenzoic acid peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each methoxybenzoic acid isomer in the sample using the calibration curve.

-

Signaling Pathways and Logical Relationships

Biosynthesis of Methoxybenzoic Acids in Plants

Methoxybenzoic acids, like many other phenolic compounds in plants, are synthesized via the phenylpropanoid pathway.[1] This pathway begins with the amino acid phenylalanine. The formation of the methoxy group is catalyzed by O-methyltransferases (OMTs).[6][11]

Microbial Degradation of Methoxybenzoic Acids

Certain microorganisms can utilize methoxybenzoic acids as a source of carbon and energy. The primary mechanism of degradation often involves demethylation to the corresponding hydroxybenzoic acid, followed by aromatic ring cleavage.[12] Anaerobic bacteria, for instance, have been shown to metabolize 3-methoxybenzoic acid through O-demethylation.[11]

Experimental and Logical Workflows

General Workflow for Natural Product Isolation and Identification

The process of isolating and identifying a specific compound from a natural source follows a structured workflow, from collection of the raw material to the final characterization of the pure compound.

Conclusion

The methoxybenzoic acid isomers are naturally occurring compounds with a broad spectrum of biological activities, making them attractive targets for research and development in the pharmaceutical and other industries. This technical guide has provided an overview of their natural sources, quantitative data, detailed experimental protocols for their isolation and analysis, and a summary of their biosynthetic and metabolic pathways. While 4-methoxybenzoic acid is well-documented, further research is warranted to fully elucidate the quantitative occurrence and optimal isolation procedures for the 2- and 3-isomers from a wider range of natural sources. The methodologies and information presented herein offer a solid foundation for scientists to explore the full potential of these valuable bioactive molecules.

References

- 1. Degradation of Aromatic Compounds in Pseudomonas: A Systems Biology View [ouci.dntb.gov.ua]

- 2. Catabolism of aromatic compounds by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Phytochemical Screening, Phenolic Content, and Anti-Inflammatory Effect of Foeniculum vulgare Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tobacco O-methyltransferases involved in phenylpropanoid metabolism. The different caffeoyl-coenzyme A/5-hydroxyferuloyl-coenzyme A 3/5-O-methyltransferase and caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase classes have distinct substrate specificities and expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]

A Comprehensive Technical Guide to the Thermochemical Properties of Methoxybenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxybenzoic acid esters are a class of organic compounds that garner significant interest across various scientific disciplines, including pharmacology, materials science, and fragrance chemistry. Their utility as precursors in the synthesis of active pharmaceutical ingredients (APIs) and their presence in natural products underscore the importance of a thorough understanding of their fundamental physicochemical properties. This technical guide provides a detailed overview of the available thermochemical data for methyl and ethyl esters of ortho-, meta-, and para-methoxybenzoic acid.

This document summarizes key quantitative thermochemical data, outlines the detailed experimental protocols used for their determination, and presents visualizations of relevant biological pathways where these or structurally similar compounds play a role. The information is intended to serve as a valuable resource for researchers and professionals engaged in work involving these compounds.

Thermochemical Data

Methyl Methoxybenzoates

| Compound | Isomer | Formula | Molar Mass ( g/mol ) | ΔfH°(cr) (kJ/mol) | ΔcH°(cr) (kJ/mol) | ΔsubH° (kJ/mol) | ΔvapH° (kJ/mol) |

| Methyl methoxybenzoate | ortho- | C₉H₁₀O₃ | 166.17 | Not Found | Not Found | Not Found | Not Found |

| Methyl methoxybenzoate | meta- | C₉H₁₀O₃ | 166.17 | Not Found | Not Found | Not Found | Not Found |

| Methyl p-methoxybenzoate | para- | C₉H₁₀O₃ | 166.1739[1] | -520.9 ± 1.6 | -4594.5 ± 1.5 | 93.3 ± 1.0 | 66.4 ± 0.8 |

Ethyl Methoxybenzoates

| Compound | Isomer | Formula | Molar Mass ( g/mol ) | ΔfH°(l/cr) (kJ/mol) | ΔcH°(l/cr) (kJ/mol) | ΔsubH° (kJ/mol) | ΔvapH° (kJ/mol) |

| Ethyl methoxybenzoate | ortho- | C₁₀H₁₂O₃ | 180.2005[2][3] | Not Found | Not Found | Not Found | Not Found |

| Ethyl methoxybenzoate | meta- | C₁₀H₁₂O₃ | 180.20[4] | Not Found | Not Found | Not Found | Not Found |

| Ethyl methoxybenzoate | para- | C₁₀H₁₂O₃ | 180.2005[5] | Not Found | Not Found | Not Found | Not Found |

Notes on Data:

-

ΔfH°(cr): Standard molar enthalpy of formation in the crystalline state.

-

ΔcH°(cr): Standard molar enthalpy of combustion in the crystalline state.

-

ΔsubH°: Standard molar enthalpy of sublimation.

-

ΔvapH°: Standard molar enthalpy of vaporization.

-

The data for methyl p-methoxybenzoate is sourced from a comprehensive study by Almeida et al. (2014).[6]

Experimental Protocols

The determination of the thermochemical data presented in this guide relies on precise and well-established experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Static-Bomb Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of combustion (ΔcH°), from which the standard molar enthalpy of formation (ΔfH°) can be derived.

Apparatus:

-

A static-bomb calorimeter, typically with a platinum-lined bomb.

-

A controlled-temperature water bath.

-

A high-precision digital thermometer.

-

A pellet press for solid samples.

-

Ignition system with a platinum or nichrome fuse wire.

-

Oxygen supply (high purity).

-

Analytical balance.

Procedure:

-

Sample Preparation: A precisely weighed pellet of the crystalline sample (approximately 1 g) is placed in a platinum crucible. For liquid samples, they are typically encapsulated in a polyester ampoule of known mass and combustion energy.

-

Fuse Wire: A known length of platinum or nichrome fuse wire is connected to the electrodes within the bomb, with the wire in close contact with the sample pellet or ampoule.

-

Bomb Assembly and Charging: The crucible is placed in the bomb, and 1 cm³ of deionized water is added to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and purged with high-purity oxygen before being charged to a pressure of approximately 3.04 MPa.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter vessel. The entire assembly is placed in a constant-temperature jacket.

-

Temperature Measurement: The water in the calorimeter is stirred continuously, and its temperature is monitored with a high-precision thermometer. Once a steady rate of temperature change is observed (the fore-period), the sample is ignited.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals throughout the combustion process (the main period) and after the reaction is complete until a steady rate of cooling is established (the after-period).

-

Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the extent of nitric acid formation and to confirm complete combustion through CO₂ analysis. The unburned fuse wire is also weighed.

-

Calculation: The corrected temperature rise is determined by applying corrections for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The standard specific energy of combustion of the sample is then calculated, taking into account corrections for the ignition energy, the combustion of the fuse wire (and ampoule, if used), and the formation of nitric acid. From this, the standard molar enthalpy of combustion and subsequently the standard molar enthalpy of formation are derived.

Knudsen Effusion Method

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid substance with low volatility. From the temperature dependence of the vapor pressure, the standard molar enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°) can be calculated using the Clausius-Clapeyron equation.

Apparatus:

-

A Knudsen cell, which is a small, thermostated container with a small orifice of known area.

-

A high-vacuum system capable of maintaining a pressure significantly lower than the vapor pressure of the sample.

-

A microbalance for measuring the mass loss of the cell over time.

-

A temperature-controlled housing for the Knudsen cell.

-

A high-precision temperature measurement and control system.

Procedure:

-

Sample Preparation: A small amount of the sample is placed in the Knudsen cell.

-

Assembly and Evacuation: The cell is placed in a temperature-controlled housing within a high-vacuum chamber. The system is then evacuated to a high vacuum.

-

Heating and Equilibration: The Knudsen cell is heated to a desired, constant temperature. The sample is allowed to equilibrate with its vapor inside the cell.

-

Effusion and Mass Measurement: The shutter covering the orifice is opened, allowing the vapor to effuse into the vacuum. The mass of the cell is continuously monitored and recorded by the microbalance. The rate of mass loss ( dm/dt ) at a constant temperature becomes constant once a steady state is reached.

-

Data Collection at Multiple Temperatures: The procedure is repeated at several different temperatures, and the rate of mass loss is determined for each temperature.

-

Calculation of Vapor Pressure: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation: p = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

- dm/dt is the rate of mass loss

- A is the area of the orifice

- R is the ideal gas constant

- T is the absolute temperature

- M is the molar mass of the effusing vapor

-

Calculation of Enthalpy of Sublimation/Vaporization: The standard molar enthalpy of sublimation or vaporization is determined from the slope of a plot of ln(p) versus 1/T, according to the integrated Clausius-Clapeyron equation.

Signaling Pathways and Biological Relevance

While methoxybenzoic acid esters are often utilized as synthetic intermediates, derivatives of these compounds have shown notable biological activity. Understanding the cellular pathways they interact with is crucial for drug development professionals.

Akt/NF-κB Signaling Pathway

A derivative of methoxybenzoic acid, 4-hydroxy-3-methoxy benzoic acid methyl ester (HMBME), has been shown to target the Akt/NF-κB cell survival signaling pathway, which is often dysregulated in cancer. This pathway plays a critical role in promoting cell survival, proliferation, and inflammation.

Caption: The Akt/NF-κB signaling pathway and points of inhibition by a methoxybenzoic acid ester derivative.

Modulation of the Proteostasis Network

Benzoic acid derivatives have been found to modulate the proteostasis network, which is responsible for maintaining the health of the cellular proteome through processes of protein folding, trafficking, and degradation. Dysregulation of this network is implicated in aging and various diseases.

Caption: Overview of the proteostasis network and potential modulation by benzoic acid derivatives.

Conclusion

This technical guide provides a centralized resource for the thermochemical properties of methoxybenzoic acid esters. While comprehensive experimental data is available for methyl p-methoxybenzoate, a notable gap exists in the literature for the ortho- and meta-isomers of both methyl and ethyl esters. The detailed experimental protocols for static-bomb combustion calorimetry and the Knudsen effusion method offer a practical reference for researchers aiming to determine these or related thermochemical properties. Furthermore, the visualization of the Akt/NF-κB signaling pathway and the proteostasis network highlights the biological relevance of methoxybenzoic acid derivatives, providing valuable context for drug development professionals. Further experimental investigation into the thermochemistry of the ortho- and meta-isomers is warranted to complete the thermodynamic landscape of this important class of compounds.

References

- 1. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 2. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 3. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 4. Ethyl-3-methoxybenzoate (CAS 10259-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]

- 6. daneshyari.com [daneshyari.com]

A Technical Guide to 4-Methoxy-3-(methoxymethyl)benzoic acid: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of 4-Methoxy-3-(methoxymethyl)benzoic acid, a substituted benzoic acid derivative relevant to organic synthesis and medicinal chemistry. This document collates available data on its physicochemical properties, outlines detailed experimental protocols for the synthesis and purification of closely related analogs, and presents a comprehensive workflow for quality control and characterization. This guide is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug development.

Physicochemical Properties and Appearance

This compound (CAS No. 91061-77-7) is a specific aromatic carboxylic acid.[1] While detailed public data on this exact molecule is limited, its properties can be contextualized by comparing it with its close structural isomers. The typical appearance for related substituted benzoic acids is a white to off-white crystalline solid.[2][3]

The table below summarizes the available quantitative data for the target compound and two of its isomers for comparative analysis.

| Property | This compound | 4-(Methoxymethyl)benzoic acid (Isomer) | 4-Methoxy-3-methylbenzoic acid (Isomer) |

| CAS Number | 91061-77-7[1] | 67003-50-3[3][4] | 6880-04-2[2] |

| Molecular Formula | C₁₀H₁₂O₄[1] | C₉H₁₀O₃[4][5] | C₉H₁₀O₃[2] |

| Molecular Weight | 196.2 g/mol [1] | 166.17 g/mol [4][5] | 166.18 g/mol [2] |

| Purity | 96%[6] | ≥97%[4] | ≥98% (HPLC)[2] |

| Appearance | Data not available | White Solid[3] | Off-white crystalline powder[2] |

| Melting Point | Data not available | 123 °C[3] | 192-199 °C[2] |

Experimental Protocols

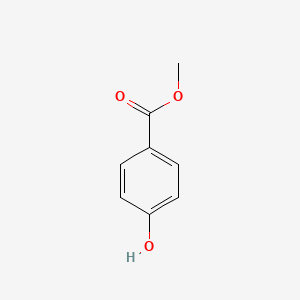

Synthesis of 4-(Methoxymethyl)benzoic acid (Illustrative Protocol)

This procedure details the synthesis of 4-(Methoxymethyl)benzoic acid from 4-Bromomethylbenzoic acid and serves as a representative method.[7]

Reaction Scheme:

Materials:

-

4-Bromomethylbenzoic acid (1.1 g)

-

Potassium hydroxide (KOH) (1.1 g)

-

Methanol (25 mL)

-

Deionized water (30 mL)

-

Dilute hydrochloric acid (HCl)

-

Hexane

Procedure: [7]

-

Nucleophile Generation: In a 100 mL round-bottomed flask, dissolve 1.1 g of KOH in 25 mL of methanol. This generates the potassium methoxide (CH₃OK) nucleophile.

-

Reaction Setup: Add 1.1 g of 4-Bromomethylbenzoic acid to the methanolic KOH solution.

-